ROMK Thallium Flux Potency: A Direct 82-Fold Superiority Over a Structurally Simplified Analog
In a direct, single-patent comparison using the Thallium Flux Assay, the target compound (US9718808, Example 35) inhibits human ROMK with an IC50 of 8.40 nM [1]. A comparator Example 81, which lacks the 2,6-dimethyl substituents on the thiomorpholine-3,5-dione core, exhibits an IC50 of 690 nM in the same assay [1]. This corresponds to an 82.1-fold difference in potency, directly attributable to the 2,6-dimethyl motif [1].
| Evidence Dimension | ROMK (Kir1.1) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 8.40 nM (US9718808, Example 35) |
| Comparator Or Baseline | IC50 = 690 nM (US9718808, Example 81, unsubstituted thiomorpholine-3,5-dione) |
| Quantified Difference | 82.1-fold more potent |
| Conditions | Human ATP-sensitive inward rectifier potassium channel 1 (Kir1.1/ROMK) expressed in HEK293 cells; Thallium Flux Assay (FLIPR-Tetra) |
Why This Matters
This order-of-magnitude potency difference necessitates precise procurement of the correct structural isomer; an 82-fold loss of activity renders an analog useless for ROMK-dependent studies.
- [1] BindingDB. BDBM265503 (US9718808, 35); BDBM265638 (US9718808, 81). Affinity Data for ATP-sensitive inward rectifier potassium channel 1. https://www.bindingdb.org View Source
